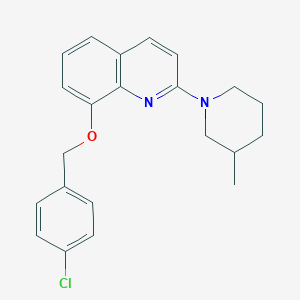

8-((4-Chlorobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-Chlorobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as CB-2 and has been synthesized using different methods.

Scientific Research Applications

Photovoltaic Applications

Quinoline derivatives, such as 4H-pyrano[3,2-c]quinoline, have been studied for their photovoltaic properties and potential applications in organic–inorganic photodiode fabrication. These studies have shown that films of quinoline derivatives deposited using thermal evaporation techniques exhibit photovoltaic properties under illumination conditions, indicating their potential use in photodiodes. The presence of chlorophenyl groups, similar to the 4-chlorobenzyl group in the queried compound, has been found to improve diode parameters, making these derivatives promising materials for photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Antitumor Activities

Novel functionalized 1,8-naphthyridine and chromeno[2,3-b]quinoline derivatives, which share structural similarities with the queried compound, have been synthesized and evaluated for their antiproliferative properties against cancer cells. Some of these derivatives have demonstrated significant antitumor activities, highlighting the potential of quinoline derivatives in developing new anticancer agents (Fu et al., 2015).

Antimicrobial and Antitubercular Activities

Quinoline-based 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial, antitubercular, antimalarial, and cytotoxic activities. These studies have shown that certain quinoline derivatives possess potent antimicrobial and antitubercular properties, making them valuable candidates for pharmaceutical development (Ladani & Patel, 2015).

Synthesis and Characterization of Fluorescent Dyes

Quinoline derivatives have also been synthesized as fluorescent dyes for potential applications in liquid crystal displays. These compounds exhibit good orientation parameters in nematic liquid crystals, indicating their suitability for use in advanced display technologies (Bojinov & Grabchev, 2003).

properties

IUPAC Name |

8-[(4-chlorophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O/c1-16-4-3-13-25(14-16)21-12-9-18-5-2-6-20(22(18)24-21)26-15-17-7-10-19(23)11-8-17/h2,5-12,16H,3-4,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGNTCFCDMEXAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2556201.png)

![1-(3,4-Dichlorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2556209.png)

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)

![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)